4-Amino-L-tryptophan
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Overview
Description
4-Amino-L-tryptophan is a derivative of the essential amino acid L-tryptophan It is characterized by the presence of an amino group at the fourth position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-L-tryptophan typically involves the modification of L-tryptophan through various chemical reactions. One common method is the nitration of L-tryptophan followed by reduction to introduce the amino group at the desired position. The reaction conditions often include the use of nitrating agents such as nitric acid and reducing agents like hydrogen gas in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. Genetically engineered strains of Escherichia coli or Saccharomyces cerevisiae are often used to produce L-tryptophan, which is then chemically modified to obtain this compound. This method is favored for its cost-effectiveness and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions include nitroso-tryptophan, nitro-tryptophan, and various substituted tryptophan derivatives .
Scientific Research Applications
4-Amino-L-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: It serves as a probe to study protein-ligand interactions and enzyme mechanisms.
Medicine: It is investigated for its potential therapeutic effects in treating neurological and psychiatric disorders.
Industry: It is used in the production of pharmaceuticals and as a dietary supplement
Mechanism of Action
The mechanism of action of 4-Amino-L-tryptophan involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase.
Pathways Involved: It influences the serotonin and kynurenine pathways, which are crucial for maintaining neurological and immune functions
Comparison with Similar Compounds
4-Amino-L-tryptophan can be compared with other tryptophan derivatives such as 5-Hydroxytryptophan and L-tryptophan:
5-Hydroxytryptophan: This compound is a direct precursor to serotonin and is used to boost serotonin levels in the brain.
L-tryptophan: It is an essential amino acid required for protein synthesis and serves as a precursor to both serotonin and melatonin.
Uniqueness: this compound is unique due to its specific structural modification, which allows it to participate in distinct biochemical reactions and pathways compared to its analogs .
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-amino-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H13N3O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,12-13H2,(H,15,16)/t8-/m0/s1 |
InChI Key |
JUDQOTGDEFNIKF-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)NC=C2C[C@@H](C(=O)O)N)N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2CC(C(=O)O)N)N |
Origin of Product |
United States |
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